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molecular formula C11H9BrN2 B8434546 3-(Bromomethyl)-6-phenylpyridazine

3-(Bromomethyl)-6-phenylpyridazine

Cat. No. B8434546
M. Wt: 249.11 g/mol
InChI Key: OEVNGVJNXOHGNE-UHFFFAOYSA-N
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Patent
US08648097B2

Procedure details

To a solution of 3-methyl-6-phenylpyridazine (925 mg, 5.43 mmol) in 1,2-dichloroethane (28 ml) were added NBS (1.07 g, 6.01 mmol) and 2,2′-azobis(2,4-dimethylvaleronitrile) (67.3 mg, 0.271 mmol), followed by stirring at 80° C. for 1 hour. During the reaction, 2,2′-azobis(2,4-dimethylvaleronitrile)(134 mg, 0.540 mmol) was additionally added in two portions. After completion of the reaction, the reaction solution was concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; hexane:ethyl acetate=5:1→0:1 (V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (449 mg) as a slightly brown solid. (Yield: 33%)
Quantity
925 mg
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
67.3 mg
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.C1C(=O)N([Br:21])C(=O)C1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>ClCCCl>[Br:21][CH2:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
925 mg
Type
reactant
Smiles
CC=1N=NC(=CC1)C1=CC=CC=C1
Name
Quantity
1.07 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
67.3 mg
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Name
Quantity
28 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
134 mg
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was additionally added in two portions
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1N=NC(=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 449 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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